7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-6(9(12)13)5-10-11(7)8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTMUTQRNVENKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of TEMPO in Cyclization
TEMPO acts as a radical scavenger and oxidant, facilitating the formation of the pyrazolo[1,5-a]pyridine ring via single-electron transfer mechanisms. The methoxy group’s electron-donating properties enhance the stability of intermediates, favoring cyclization at position 7.
Hydrolysis Kinetics
Ester-to-acid hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on NaOH concentration and temperature. Optimal conditions (2M NaOH, 80°C) balance reaction speed and product degradation.
Purification Challenges
The polar nature of this compound complicates purification. Reverse-phase chromatography or recrystallization from ethanol/water mixtures is recommended.
Chemical Reactions Analysis
Types of Reactions
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid oxides, while reduction can produce pyrazolo[1,5-a]pyridine-3-methanol.
Scientific Research Applications
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the methoxy group and substituent type on the pyrazolo[1,5-a]pyridine scaffold significantly influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, while methoxy or methyl substituents modulate logP values. For example, the 7-methyl analog (logP ~1.8) is more lipophilic than the 7-methoxy derivative (logP ~1.2) .
- Stability : Methoxy groups at the 7-position improve metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies .
Biological Activity
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of approximately 192.17 g/mol. The compound features a methoxy group (-OCH₃) at the 7-position of the pyrazolo ring and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, which could help combat various bacterial infections. Its structural characteristics may enhance its efficacy against certain pathogens.
- Anticancer Properties : Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Kinases are critical targets in cancer therapy, and compounds that can selectively inhibit these enzymes are of great interest for developing new anticancer drugs .
- Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to observed biological effects. For instance, it may affect signaling pathways related to inflammation and cancer progression by modulating kinase activity.
Synthesis Methods
Various synthetic routes have been reported for producing this compound. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide. These methods are crucial for generating sufficient quantities of the compound for research and therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit selective inhibition against various kinases involved in cancer pathways. |
| Study B | Reported significant anti-inflammatory effects in vitro using cell-based assays that measured NF-kB/AP-1 reporter activity. |
| Study C | Highlighted the antimicrobial properties against specific bacterial strains, suggesting potential therapeutic applications in infectious diseases. |
Q & A
Q. What are the standard synthetic routes for 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclization of 5-aminopyrazole derivatives with substituted enaminones or β-keto esters. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with enaminones in acetic acid under reflux (80–100°C) to form the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester group using LiOH in aqueous methanol yields the carboxylic acid derivative . Key steps include:
- Cyclization : Optimized at 80°C to avoid decomposition of protective groups (e.g., Boc).
- Hydrolysis : Requires prolonged treatment with LiOH (12–24 hrs) for complete conversion .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation involves:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm in H NMR) and the carboxylic acid proton (broad peak at δ 12–13 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 193.07 for CHNO) .
- IR Spectroscopy : Stretching vibrations for C=O (1695–1700 cm) and O-H (2500–3300 cm) .
Q. What are the solubility and storage conditions for this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations. Stock solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation .
- Storage : Stable at room temperature (RT) in sealed, moisture-free containers. Long-term storage under inert gas (e.g., argon) minimizes oxidation .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized?
- Methodological Answer : Yield optimization strategies include:
- Temperature Control : Maintaining cyclization temperatures below 80°C prevents side reactions (e.g., Boc-group cleavage) .
- Reagent Selection : Using bis(pentafluorophenyl) carbonate (BPC) for amidation improves coupling efficiency (55–87% yields) compared to traditional reagents like EEDQ .
- Purification : Recrystallization from ethanol/DMF mixtures enhances purity (>98%) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Introducing electron-withdrawing/donating groups at position 7 (e.g., replacing methoxy with halogens or alkyl groups) to assess impact on bioactivity .
- Biological Assays : Testing inhibitory activity against enzymes (e.g., DPP-IV for diabetes) via fluorescence-based assays. IC values are compared across derivatives .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins .
Q. How are data contradictions resolved in biological activity studies?
- Methodological Answer : Contradictions (e.g., conflicting IC values) are addressed by:
- Assay Standardization : Using uniform protocols (e.g., ATP-based luminescence for kinase inhibition).
- Control Experiments : Verifying compound stability under assay conditions (e.g., pH 7.4, 37°C).
- Meta-Analysis : Comparing data across studies with similar substituents. For example, methoxy derivatives often show reduced cytotoxicity compared to halogenated analogs, explaining variability in cell-based studies .
Q. What computational methods are applied to predict the physicochemical properties of this compound?
- Methodological Answer : Key approaches include:
- LogP Calculation : Using software like MarvinSketch to estimate lipophilicity (experimental LogP ~1.2) for pharmacokinetic profiling .
- pKa Prediction : Tools like ACD/Labs predict the carboxylic acid pKa (~4.5), critical for solubility and ionization state .
- Molecular Dynamics (MD) Simulations : Simulating interactions with lipid bilayers to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
